molecular formula C8H7BrN2O B1278290 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 634602-92-9

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B1278290
CAS No.: 634602-92-9
M. Wt: 227.06 g/mol
InChI Key: PEHLMUAEDAWZRZ-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-nitroaniline and methylamine.

    Reduction: The nitro group of 5-bromo-2-nitroaniline is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.

    Cyclization: The resulting 5-bromo-2-aminobenzene is then subjected to cyclization with methylamine under acidic conditions to form the benzimidazole ring.

    Oxidation: The final step involves the oxidation of the intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution: Formation of substituted benzimidazoles.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

Scientific Research Applications

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

    Biological Studies: The compound is employed in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-benzo[d]imidazole-2(3H)-thione
  • 6-Methyl-1H-benzo[d]imidazol-2(3H)-one
  • 5-Chloro-6-methyl-1H-benzo[d]imidazol-2(3H)-one

Uniqueness

5-Bromo-6-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both bromine and methyl groups, which enhance its chemical reactivity and potential applications. The combination of these substituents provides a distinct electronic environment, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-6-methyl-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-4-2-6-7(3-5(4)9)11-8(12)10-6/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHLMUAEDAWZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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